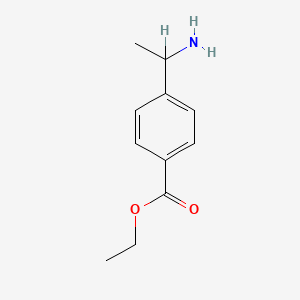

Ethyl 4-(1-aminoethyl)benzoate

CAS No.: 802566-87-6

Cat. No.: VC2833271

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 802566-87-6 |

|---|---|

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | ethyl 4-[(1R)-1-aminoethyl]benzoate |

| Standard InChI | InChI=1S/C11H15NO2/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12/h4-8H,3,12H2,1-2H3/t8-/m1/s1 |

| Standard InChI Key | FQWWOESDLILZDD-MRVPVSSYSA-N |

| Isomeric SMILES | CCOC(=O)C1=CC=C(C=C1)[C@@H](C)N |

| SMILES | CCOC(=O)C1=CC=C(C=C1)C(C)N |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)C(C)N |

Introduction

Chemical Identity and Structure

Basic Information

Ethyl 4-(1-aminoethyl)benzoate is characterized by its distinctive molecular structure containing an ethyl ester group and an aminoethyl substituent. The compound is primarily used for research purposes in chemistry and pharmaceutical development.

Chemical Properties and Identifiers

The compound is classified as a benzoic acid ester with specific chemical identifiers that distinguish it from similar structures. Table 1 summarizes the key chemical identifiers of this compound.

Table 1: Chemical Identifiers of Ethyl 4-(1-aminoethyl)benzoate

| Parameter | Value |

|---|---|

| CAS Number | 802566-87-6 |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | Ethyl 4-[(1R)-1-aminoethyl]benzoate |

| Standard InChI | InChI=1S/C11H15NO2/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12/h4-8H,3,12H2,1-2H3/t8-/m1/s1 |

| Standard InChIKey | FQWWOESDLILZDD-MRVPVSSYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)C(C)N |

The compound's structure features a para-substituted benzoate core with an aminoethyl group at the 4-position and an ethyl ester functionality.

Physical Properties

Appearance and Basic Properties

While specific documentation on the physical appearance of ethyl 4-(1-aminoethyl)benzoate is limited in the provided literature, it likely exists as a crystalline solid at room temperature based on the properties of similar benzoic acid esters. The compound's solubility profile is expected to show moderate solubility in organic solvents such as ethanol, methanol, and chloroform, with limited water solubility.

Structural Characteristics

The presence of both a basic amine group and an ester functionality gives this compound interesting chemical properties. The chiral center at the aminoethyl group (specifically at the 1-position of the aminoethyl substituent) introduces stereochemical considerations that may be relevant for biological activity and synthetic applications.

Synthesis and Preparation

Alternative Synthetic Approaches

Related Compounds

Structural Analogues

Ethyl 4-(1-aminoethyl)benzoate belongs to a family of compounds that includes several structurally related molecules with varying substituents. Two notable related compounds include:

-

Methyl 4-(1-aminoethyl)benzoate (C₁₀H₁₃NO₂, MW: 179.22 g/mol)

-

Ethyl 4-(aminomethyl)benzoate (C₁₀H₁₃NO₂, MW: 179.22 g/mol)

These compounds differ from ethyl 4-(1-aminoethyl)benzoate in either the ester alkyl group or the position of the amino functionality.

Comparison with Ethyl 4-Aminobenzoate

Ethyl 4-aminobenzoate (benzocaine) is a structurally simpler analogue lacking the additional ethyl group on the amino function. Table 2 compares key properties of these two compounds.

Table 2: Comparison of Ethyl 4-(1-aminoethyl)benzoate and Ethyl 4-Aminobenzoate

| Property | Ethyl 4-(1-aminoethyl)benzoate | Ethyl 4-Aminobenzoate |

|---|---|---|

| CAS Number | 802566-87-6 | 94-09-7 |

| Molecular Formula | C₁₁H₁₅NO₂ | C₉H₁₁NO₂ |

| Molecular Weight | 193.24 g/mol | 165.19 g/mol |

| Structure | Contains an aminoethyl group | Contains a primary amine directly attached to the aromatic ring |

| Melting Point | Not specified in literature | 89.0-92.0°C |

| Applications | Research chemical | Local anesthetic, ingredient in topical preparations |

While ethyl 4-aminobenzoate is well-known for its anesthetic properties and has established medical applications , the biological activity and applications of ethyl 4-(1-aminoethyl)benzoate remain less documented in the current literature.

Research Gaps and Future Directions

Identified Knowledge Gaps

Current literature reveals several areas where further research on ethyl 4-(1-aminoethyl)benzoate is needed:

-

Comprehensive physical property data (melting point, solubility parameters, spectroscopic data)

-

Optimized synthetic routes with detailed procedures and yields

-

Exploration of biological activities and structure-activity relationships

-

Investigation of potential applications in pharmaceutical development

-

Studies on crystallization behavior and solid-state properties

Recommended Research Directions

Future research efforts could be directed toward:

-

Development of efficient and scalable synthetic methods

-

Comprehensive characterization of physical, chemical, and spectroscopic properties

-

Exploration of derivatives with modified substitution patterns

-

Investigation of potential biological activities, particularly in comparison with ethyl 4-aminobenzoate

-

Studies on crystallization behavior and potential applications in material science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume